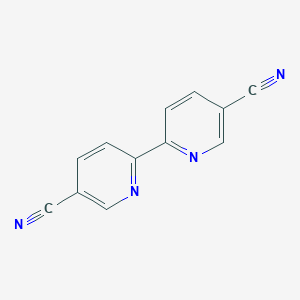

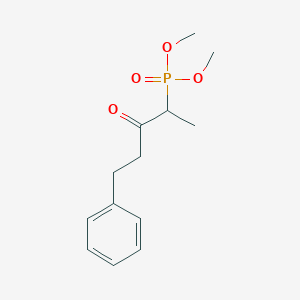

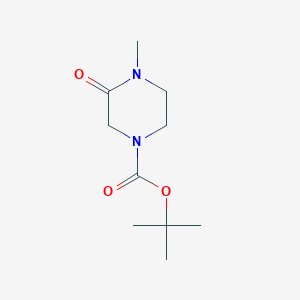

4-Dimethoxyphosphoryl-1-phenylpentan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Dimethoxyphosphoryl-1-phenylpentan-3-one, also known as DIPP or DOP, is a chemical compound that has gained significant attention from the scientific community due to its unique properties. This compound is a member of the family of synthetic cathinones, which are known to have stimulant effects on the central nervous system. DIPP has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.

Scientific Research Applications

Synthesis and Structural Analysis

Dimephosphone Analogs : Researchers Buzykin et al. (2012) focused on the synthesis and structure of dimephosphone aryl- and acylhydrazones. They explored the crystalline structures, identifying the exclusive presence of the E-isomer, and the impact of substituents and solvents on the hydrazones' structures in solution. Their work highlights the complexity of dimephosphone aroylhydrazones in acid solutions, presenting various possible forms, including isomers, conformers, and a cyclic tautomer (Buzykin et al., 2012).

Antimycobacterial Activity : Buzykin et al. (2013) synthesized nicotinoyl- and isonicotinoylhydrazones of dimephosphone, revealing the presence of a single spatial form of the EC=N isomer in crystals. The dimephosphone pyridinoylhydrazones exhibited high antimycobacterial activity and low toxicity, existing as a mixture of amide conformers of a single EC=N isomer in various solvents. Their findings contribute valuable insights into the potential medical applications of dimephosphone derivatives (Buzykin et al., 2013).

Chemical Properties and Reactions

Organophosphorus Compounds : Zhang et al. (2010) highlighted the synthesis of 1-phenylpentane-1, 4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones through an organophosphine-catalyzed addition reaction. Their approach is characterized by high selectivity and mild reaction conditions, marking a significant advancement in the synthesis of these compounds (Zhang et al., 2010).

Conformational Analysis and Intramolecular Hydrogen Bonding : The study conducted by Afzali et al. (2014) delved into the molecular structure, conformational stabilities, and intramolecular hydrogen bonding of 4,4-dimethyl-1-phenylpentane-1,3-dione. They utilized various computational methods and experimental results to examine different cis-enol forms, revealing insights into the molecule's stability and hydrogen bond strength. This research adds depth to our understanding of the chemical behavior and properties of similar compounds (Afzali et al., 2014).

Biological Activities

Antifungal Activities : Jiao et al. (2012) explored the crystal structures and antifungal activities of anti-2,4-bis(X-phenyl)pentane-2,4-diols. Their work extends the understanding of the biological activity of the 1,3-diol moiety, providing valuable data on the fungicidal properties of these compounds against several fungal species. The findings present a potential pathway for the development of new antifungal agents (Jiao et al., 2012).

properties

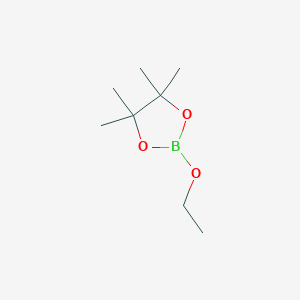

IUPAC Name |

4-dimethoxyphosphoryl-1-phenylpentan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19O4P/c1-11(18(15,16-2)17-3)13(14)10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQJHWWXQQRDEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CCC1=CC=CC=C1)P(=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

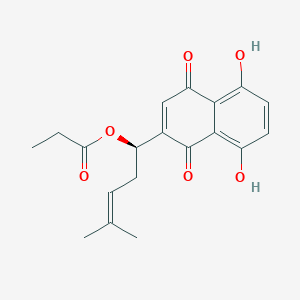

![(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B182106.png)